molecular formula C19H13F2N3OS B2675676 5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941898-00-6

5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2675676
CAS No.: 941898-00-6
M. Wt: 369.39
InChI Key: FZZZTOUVTXIDOU-UHFFFAOYSA-N
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Description

5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazolopyridazine Core: The initial step involves the cyclization of appropriate precursors to form the thiazolopyridazine core.

    Introduction of Fluorobenzyl and Fluorophenyl Groups:

    Final Cyclization and Purification: The final step includes cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.

    Material Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s fluorinated aromatic rings and thiazolopyridazine core contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzaldehyde: A fluorinated benzaldehyde used as a synthetic intermediate.

    4-Fluorobenzylphosphonic Acid: A fluorinated benzylphosphonic acid with applications in material science.

    4-Fluorobenzyl Cyanide: A fluorinated benzyl cyanide used in organic synthesis.

Uniqueness

5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one stands out due to its thiazolopyridazine core, which imparts unique chemical and biological properties. Its dual fluorinated aromatic rings enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

7-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3OS/c1-11-22-17-18(26-11)16(13-4-8-15(21)9-5-13)23-24(19(17)25)10-12-2-6-14(20)7-3-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZZTOUVTXIDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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